

Introduction: A Molecule of Renewed Interest

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Compound of Interest

Compound Name: *1-Naphthalenemethyl
isothiocyanate*

Cat. No.: *B096269*

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5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT), identified by CAS Number 551-06-4, is a naturally occurring psychedelic tryptamine found in a variety of plant species and famously in the secretions of the Colorado River toad (*Incilius alvarius*).^{[1][2]} First synthesized in 1936, this compound has a long history of entheogenic use in South American cultures.^{[1][2]} In recent years, 5-MeO-DMT has garnered significant attention from the scientific and medical communities for its potent, rapid-acting psychedelic effects and its emerging therapeutic potential, particularly in the realm of mental health.^{[3][4]}

This guide serves as a technical overview for researchers, scientists, and drug development professionals. It delves into the fundamental properties, pharmacology, metabolic pathways, and associated hazards of 5-MeO-DMT, moving beyond a simple recitation of facts to explain the causal relationships that underpin its unique profile. We will explore its complex interactions with serotonergic systems, the rationale behind its investigation for treatment-resistant depression, and the critical safety considerations required for its handling and study.

Section 1: Physicochemical and Chemical Properties

Understanding the basic physical and chemical characteristics of 5-MeO-DMT is foundational for its use in a research setting, from ensuring proper storage to designing analytical protocols.

Property	Value	Source(s)
CAS Number	551-06-4	[5]
Molecular Formula	C ₁₃ H ₁₈ N ₂ O	[1]
Molecular Weight	218.29 g/mol	[1]
Appearance	White crystalline powder	[5]
Melting Point	55.5-57 °C	[5]
Boiling Point	190 °C at 20 Torr	[5]
Synonyms	O-methylbufotenin, Mebufotenin, 5-Methoxy-N,N- DMT	[1]

Section 2: Core Pharmacology and Mechanism of Action

The biological effects of 5-MeO-DMT are primarily driven by its interaction with the serotonin (5-hydroxytryptamine, 5-HT) system, though its profile is distinct from classic psychedelics like psilocybin or LSD.

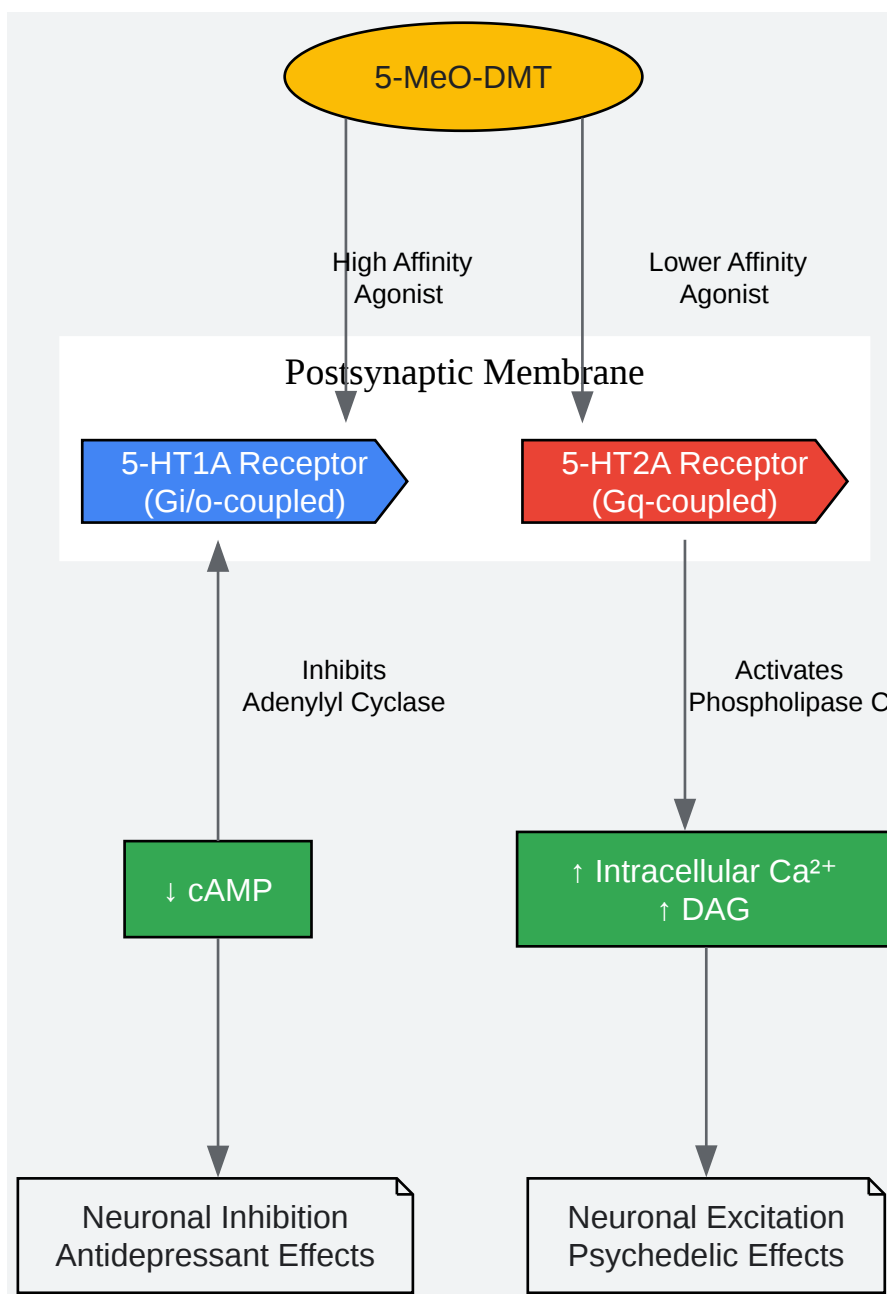
Receptor Binding Profile

5-MeO-DMT is a non-selective serotonin receptor agonist, but it displays a notably high affinity for the 5-HT_{1A} receptor subtype.[3][6] This distinguishes it from other psychedelics, which are thought to exert their primary effects through the 5-HT_{2A} receptor.[1][7] Receptor binding studies have shown that 5-MeO-DMT's affinity for the 5-HT_{1A} receptor can be 300 to 1,000 times higher than for the 5-HT_{2A} receptor.[1][3] While it is a full agonist at 5-HT_{2A} receptors, its potent activity at 5-HT_{1A} receptors is believed to be a key mediator of its unique subjective and physiological effects.[7][8] All tested 5-MeO-tryptamines have demonstrated selectivity for 5-HT_{1A} over 5-HT_{2A} receptors.[8]

Receptor/Transporter	Affinity (K _i) / Activity	Significance	Source(s)
5-HT _{1A}	High affinity (K _i < 10 nM)	Potent agonism, contributes to anxiolytic and antidepressant effects; key differentiator from classic psychedelics.	[3] [8] [9]
5-HT _{2A}	Lower affinity (K _i > 1000 nM)	Full agonism, contributes to psychedelic effects, but role is modulated by potent 5-HT _{1A} activity.	[7] [8] [9]
SERT (Serotonin Transporter)	Binds to SERT	Can inhibit serotonin reuptake, potentially increasing intrasynaptic serotonin levels.	[7] [8]

Signaling Pathway

The primary mechanism of action involves the direct agonism of post-synaptic serotonin receptors. The activation of the 5-HT_{1A} receptor, a Gi/o-coupled protein, leads to the inhibition of adenylyl cyclase, reducing intracellular cAMP. Activation of the 5-HT_{2A} receptor, a Gq/11-coupled protein, stimulates phospholipase C, leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG), which in turn increase intracellular calcium and activate protein kinase C.



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Primary signaling mechanism of 5-MeO-DMT at key serotonin receptors.

Section 3: Pharmacokinetics and Metabolism

The rapid onset and short duration of 5-MeO-DMT's effects are direct consequences of its pharmacokinetic profile. It is rapidly metabolized, and its bioavailability is highly dependent on the route of administration.[9][10]

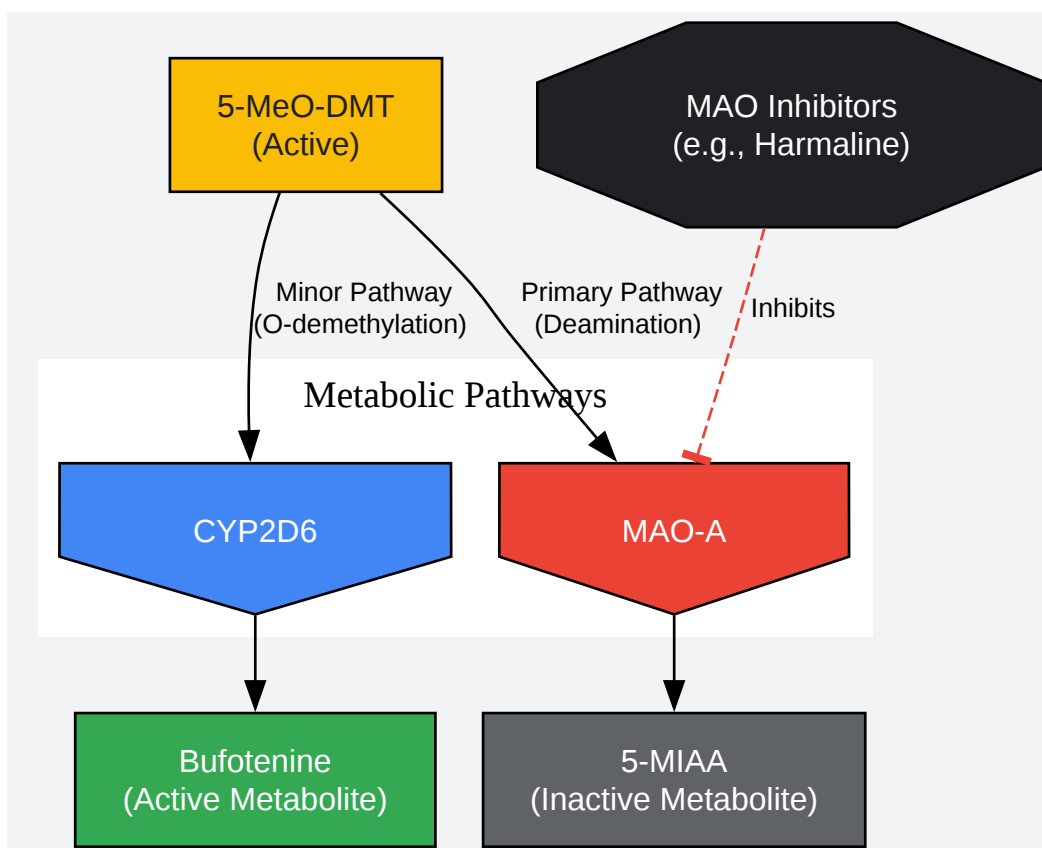
Route of Administration	Onset of Action	Duration of Effects	Source(s)
Inhalation (Vaporized)	Seconds to 3-4 minutes	10-60 minutes	[1] [9]
Intranasal	3-15 minutes	45-70 minutes	[1] [9]
Intramuscular	1-6 minutes	~60 minutes	[1] [11]
Oral (with MAOI)	15-18 minutes	3-4 hours or more	[1]
Oral (without MAOI)	Inactive or very weak	N/A	[1] [9]

Metabolic Pathways

The primary metabolic routes for 5-MeO-DMT are crucial for understanding its potency, duration, and potential for drug-drug interactions.[\[9\]](#)

- Deamination by Monoamine Oxidase A (MAO-A): This is the main inactivation pathway. MAO-A converts 5-MeO-DMT into 5-methoxyindoleacetic acid (5-MIAA), which is pharmacologically inactive.[\[3\]](#)[\[9\]](#) This rapid metabolism explains why 5-MeO-DMT is not orally active on its own, as it undergoes extensive first-pass metabolism in the gut and liver.[\[9\]](#)
- O-demethylation by Cytochrome P450 2D6 (CYP2D6): A smaller portion of 5-MeO-DMT is metabolized by the polymorphic enzyme CYP2D6.[\[9\]](#)[\[12\]](#) This pathway produces bufotenine (5-HO-DMT), which is itself a psychoactive compound with a higher affinity for the 5-HT_{2A} receptor than the parent molecule.[\[3\]](#)[\[9\]](#)

The co-administration of a Monoamine Oxidase Inhibitor (MAOI), such as harmaline, blocks the primary inactivation pathway.[\[9\]](#)[\[12\]](#) This shunts the metabolism towards the CYP2D6 pathway, leading to a dramatic increase in the bioavailability and duration of action of both 5-MeO-DMT and its active metabolite, bufotenine.[\[9\]](#) This interaction is the basis for the oral activity of ayahuasca-like preparations containing 5-MeO-DMT but also significantly increases the risk of toxicity.[\[9\]](#)[\[13\]](#)



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Sources

- 1. 5-MeO-DMT - Wikipedia [en.wikipedia.org]
- 2. psychedelics.berkeley.edu [psychedelics.berkeley.edu]
- 3. The clinical pharmacology and potential therapeutic applications of 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. serenityprofessionalcounseling.com [serenityprofessionalcounseling.com]
- 5. 551-06-4 | CAS DataBase [m.chemicalbook.com]

- 6. The clinical pharmacology and potential therapeutic applications of 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms of Psychedelic Tryptamines: 5-MeO-DMT vs. Classics [spiritpharmacist.com]
- 8. Structure-activity relationships of serotonergic 5-MeO-DMT derivatives: insights into psychoactive and thermoregulatory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Psychedelic 5-Methoxy-N,N-dimethyltryptamine: Metabolism, Pharmacokinetics, Drug Interactions, and Pharmacological Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | A Phase 1, Dose-Ranging Study to Assess Safety and Psychoactive Effects of a Vaporized 5-Methoxy-N, N-Dimethyltryptamine Formulation (GH001) in Healthy Volunteers [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
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